Ru-Re(FPh)

Beschreibung

Eigenschaften

IUPAC Name |

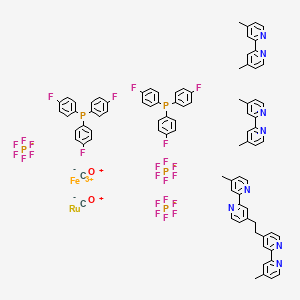

carbon monoxide;iron(3+);4-methyl-2-(4-methylpyridin-2-yl)pyridine;2-(4-methylpyridin-2-yl)-4-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethyl]pyridine;ruthenium;tris(4-fluorophenyl)phosphane;trihexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4.2C18H12F3P.2C12H12N2.2CO.3F6P.Fe.Ru/c1-17-5-9-25-21(13-17)23-15-19(7-11-27-23)3-4-20-8-12-28-24(16-20)22-14-18(2)6-10-26-22;2*19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;2*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-2;3*1-7(2,3,4,5)6;;/h5-16H,3-4H2,1-2H3;2*1-12H;2*3-8H,1-2H3;;;;;;;/q;;;;;;;3*-1;+3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMTWCVJZHGHGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC3=CC(=NC=C3)C4=NC=CC(=C4)C.[C-]#[O+].[C-]#[O+].C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Fe+3].[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H70F24FeN8O2P5Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2015.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1471276-06-8 | |

| Record name | Ru-Re(FPh) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Modular Assembly of Ru Re Fph Complexes

Strategies for Designing Ru(II)-Re(I) Supramolecular Frameworks

Stepwise Complexation Approaches

Stepwise complexation is a common strategy for constructing well-defined bimetallic complexes. This method involves the sequential coordination of ligands and metal precursors to build the desired supramolecular structure piece by piece. For Ru-Re systems, this often entails synthesizing a mononuclear complex (either Ru or Re) equipped with a functional group or coordination site that can subsequently react with the second metal precursor or a bridging ligand already coordinated to the second metal center. This approach allows for the isolation and characterization of intermediate species, facilitating purification and structural verification at different stages of the synthesis acs.orgnih.govnih.gov. The stepwise formation constants of complexes can be determined, providing insight into the thermodynamics of each coordination step gcnayanangal.comanalis.com.my. This method is particularly useful when aiming for specific connectivity and stoichiometry between the metal centers and the bridging ligand nih.gov.

"Chemistry on Complex" Techniques and Coupling Reactions (e.g., Mizoroki–Heck reaction, CuAAC)

"Chemistry on complex" techniques involve performing chemical reactions on a pre-formed metal complex to modify its periphery or introduce new functionalities without disrupting the coordination sphere of the metal center researchgate.netmdpi.comresearchgate.netmdpi.comacs.org. This strategy is highly valuable for the modular assembly of complex architectures. Coupling reactions, such as the Mizoroki–Heck reaction and Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), are frequently employed in "chemistry on complex" approaches for constructing Ru-Re supramolecular systems researchgate.netmdpi.comresearchgate.net.

The CuAAC reaction, a prominent "click chemistry" method, is particularly useful for creating robust triazole linkers between metal-containing units researchgate.netrsc.org. This involves functionalizing one metal complex with an alkyne and the other with an azide, followed by their coupling catalyzed by a copper(I) species rsc.org. This reaction is known for its high efficiency, regioselectivity, and tolerance to various functional groups, making it suitable for complex molecular architectures rsc.org. For instance, a binuclear Ru-Re complex was synthesized using a "chemistry on complex" approach via a classical CuAAC reaction researchgate.netmdpi.comresearchgate.net.

The Mizoroki–Heck reaction, a palladium-catalyzed cross-coupling between aryl or vinyl halides and alkenes, can also be applied in the context of "chemistry on complex" to form new carbon-carbon bonds that connect metal-containing fragments or attach ligands to a complex researchgate.netnavus.iolibretexts.orgorganic-chemistry.org. This method has been used in the synthesis of hetero-trinuclear complexes containing Ru and Re centers, demonstrating its utility in constructing complex supramolecular assemblies rsc.org.

Precursor Synthesis and Ligand Functionalization for Ru-Re(FPh)

The successful assembly of Ru-Re(FPh) complexes relies on the availability of suitable mononuclear precursors for both the ruthenium photosensitizer and rhenium catalyst units, along with appropriately functionalized ligands.

Rhenium Catalyst Unit Precursors with Tri(p-fluorophenyl)phosphine Ligands

Rhenium(I) tricarbonyl complexes, particularly those with diimine ligands, are known for their catalytic activity, especially in CO2 reduction researchgate.netdcu.ienih.govnsf.govmdpi.com. A common precursor is fac-[Re(diimine)(CO)3X] (diimine = e.g., 2,2'-bipyridine (B1663995) or substituted bipyridines; X = halide) researchgate.netnih.govnsf.gov. The incorporation of phosphine (B1218219) ligands, such as tri(p-fluorophenyl)phosphine (P(C6H4F)3), into rhenium complexes can influence their electronic and catalytic properties nih.govsigmaaldrich.com. While specific precursors for Ru-Re(FPh) with tri(p-fluorophenyl)phosphine are not explicitly detailed in the search results, rhenium(I) tricarbonyl halide complexes can coordinate phosphine ligands nih.gov. The synthesis would likely involve reacting a rhenium carbonyl precursor (e.g., Re(CO)5Cl or a related species) with the desired diimine ligand and tri(p-fluorophenyl)phosphine under appropriate conditions to form a complex with the desired coordination environment, such as fac-[Re(diimine)(CO)3(P(C6H4F)3)]+ or a related neutral complex depending on the other ligands present. Tri(p-fluorophenyl)phosphine itself is commercially available and used as a ligand in various metal-catalyzed reactions sigmaaldrich.com.

Bridging Ligand Design and Synthesis in Ru-Re(FPh) Assemblies

Role of Ethylene (B1197577) Linkers and Other Aliphatic Chains

Ethylene linkers and other aliphatic chains play a crucial role in the structure and function of Ru-Re supramolecular complexes, particularly by influencing the electronic communication and distance between the metal centers. mdpi.comrsc.orgacs.org In many Ru(II)-Re(I) supramolecular photocatalysts, the photosensitizer and catalyst units are connected by a non-conjugated ethylene bridge. rsc.orgacs.org This non-conjugated nature leads to weak electronic interaction between the Ru and Re units. rsc.org

Despite the weak electronic interaction, the ethylene linker facilitates intramolecular electron transfer from the photoexcited Ru unit to the Re unit, a key step in their photocatalytic activity, such as in CO₂ reduction. rsc.orgacs.org The length and flexibility of aliphatic linkers can impact the efficiency of electron or energy transfer between the metal centers. mdpi.com

Studies on related complexes have shown that the introduction of long aliphatic chains can influence properties like lipophilicity and self-assembly behavior. unibo.itmdpi.com For example, Ru(II) complexes with ligands bearing long aliphatic chains can form nanometric dispersions through self-assembly into micellar aggregates. mdpi.com While these studies are not directly on Ru-Re(FPh), they highlight the general impact of aliphatic chains on the physical properties of metal complexes.

In the context of Ru-Re systems, the ethylene linker in complexes like RuRe(FPh) allows for efficient reductive quenching of the excited Ru unit and subsequent fast electron transfer to the Re site. rsc.orgresearchgate.net The presence of such a linker ensures that the catalytic unit is spatially separated from the photosensitizer unit, which is important for efficient electron transfer, especially when immobilized on a solid surface. acs.orgacs.org

Impact of Bridging Ligand Electronic Properties on Assembly

Variations in the bridging ligand's structure, such as its flexibility, π-conjugation, and the presence of electron-withdrawing or electron-donating substituents, can significantly affect the electronic interactions and the rate of electron or energy transfer between the metal centers. mdpi.comrsc.org For instance, introducing electron-withdrawing groups in the bridging ligand can increase the catalytic activity of Ru-Re complexes. mdpi.com Conversely, certain bridging ligands can lead to low photostability. mdpi.com

Bridging ligands that provide a conjugated path between metal centers can promote stronger electronic coupling, altering the electronic properties compared to systems with non-conjugated linkers. rsc.org The nature of the bridging ligand is key to the redox, spectroscopic, and photochemical properties of these multimetallic assemblies. rsc.org

The electronic density on the diimine moiety of the bridging ligand in the Ru unit can increase in the excited state or reduced state, which can induce an elevation of electron density on the diimine moiety in the Re unit, particularly with certain bridging ligands like those with ethylene chains. acs.org This electronic interaction, even if relatively weak through non-conjugated linkers, is crucial for efficient intramolecular electron transfer. acs.org

Studies on related bimetallic complexes have shown that the choice of bridging ligand impacts electron transfer towards the metal center. nih.govresearchgate.net Efficient electron transfer via the bridging ligand is required for catalysis to occur. nih.govresearchgate.net The bridging ligand can also influence the stability of the supramolecular structure; for example, some sulfur-containing bridges have been shown to lead to cleavage of the C-S bond and decomposition into mononuclear complexes. mdpi.comresearchgate.net

Purification and Isolation Techniques for Supramolecular Ru-Re(FPh)

The purification and isolation of supramolecular Ru-Re(FPh) complexes are crucial steps to obtain pure compounds for detailed characterization and application studies. Given the complexity of these multinuclear assemblies, which can sometimes be obtained as mixtures of isomers, efficient separation techniques are necessary. rsc.org

Common purification techniques employed for metal complexes, including Ru-Re systems, involve chromatography. Column chromatography, often utilizing materials like Al₂O₃ or silica (B1680970) gel, is a standard method for separating the desired complex from reaction byproducts and unreacted starting materials. frontiersin.orgnih.gov The choice of eluent is critical and is typically a mixture of organic solvents, the composition of which is optimized based on the polarity of the complex and impurities. frontiersin.org

For cationic multinuclear complexes, techniques like ion exchange chromatography can be particularly effective. researchgate.net For example, using CM Sephadex as an absorbent and an acetonitrile-water mixture with a salt gradient (e.g., NH₄PF₆) has been reported for the isolation of multinuclear complexes. researchgate.net

Size-exclusion chromatography (SEC) is another valuable technique for separating multinuclear complexes based on their molecular size. researchgate.net SEC columns designed for protein separation, used with appropriate eluents containing salts, can effectively separate complexes of different nuclearity or isomers with similar charges but different sizes. researchgate.net The retention time in SEC is related to the molecular weight, allowing for the separation and analysis of mixtures. researchgate.net

Precipitation is also used as an isolation step after chromatographic separation or directly from the reaction mixture under certain conditions. acs.orgnih.gov Washing the precipitated product with suitable solvents helps remove soluble impurities. acs.orgnih.gov

Spectroscopic and Spectroelectrochemical Elucidation of Ru Re Fph

Advanced Vibrational Spectroscopy (e.g., Time-Resolved Infrared Spectroscopy) for Mechanistic Insights

Time-resolved infrared (TRIR) spectroscopy is a powerful tool for probing transient species and monitoring changes in molecular structure and electron density on ultrafast timescales dcu.iespectroscopyonline.com. For Ru-Re(FPh) and related bimetallic Ru-Re complexes, TRIR spectroscopy, often on picosecond to nanosecond timescales, has been instrumental in elucidating the nature and dynamics of excited states and intermediates rsc.orgresearchgate.netdcu.ienih.govfrontiersin.org.

Probing Carbonyl Ligand Dynamics and Electron Density Changes

Carbonyl ligands (CO) are excellent vibrational probes due to their strong IR absorption and sensitivity to changes in electron density and the local chemical environment dcu.ie. In Ru-Re(FPh) and other fac-tris carbonyl rhenium species, the Re-CO stretching vibrations appear in characteristic regions of the IR spectrum, typically around 1800-2100 cm⁻¹ nih.govfrontiersin.org. Changes in the frequencies and intensities of these bands in TRIR experiments provide direct information about electron density shifts upon excitation or reduction.

For instance, upon excitation of a related RuRe complex at 510 nm, depletion of the Re-CO stretching vibrations at 1892, 1911, and 2019 cm⁻¹ is observed in the TRIR spectrum nih.govfrontiersin.org. A shift of metal carbonyls to higher energy concomitant with a shift of organic carbonyls to lower energy suggests a metal-to-ligand charge transfer (MLCT) excited state primarily localized on the peripheral ligands nih.gov. The reduction of the Re unit in related complexes induces greater low-energy shifts of the νCO bands (24–32 cm⁻¹), indicating increased electron density on the Re unit and enhanced π-back-donation to the π* orbitals of the carbonyl ligands acs.org.

Monitoring Transient Species and Intermediates

TRIR spectroscopy allows for the direct observation and characterization of transient species and intermediates formed during photochemical or photophysical processes acs.orgdcu.iefrontiersin.org. By monitoring the evolution of IR bands over time, researchers can identify short-lived species and determine their lifetimes and reaction kinetics.

In studies of Ru(II)-Re(I) supramolecular photocatalysts, including RuRe(FPh), TRIR measurements have been used to investigate intramolecular electron transfer processes rsc.orgacs.orgresearchgate.netsemanticscholar.org. Excitation of the Ru unit can lead to the formation of a ³MLCT excited state, followed by intramolecular electron transfer to the Re unit, generating a charge-separated state rsc.orgacs.org. TRIR spectra can track the changes in the carbonyl stretching frequencies that are characteristic of the different oxidation states and electron localization within the complex acs.org. For RuRe(FPh), picosecond TRIR spectroscopy with a strong reductant like BIH allowed for the measurement of a fast intramolecular electron transfer rate constant of (1.4 ± 0.1) × 10⁹ s⁻¹ from the one-electron-reduced species (OERS) of the Ru unit to the Re unit rsc.orgresearchgate.net.

Table 1: Representative IR Spectroelectrochemical Data for a Related RuRe Complex nih.govfrontiersin.org

| Species | ν(CO) (cm⁻¹) |

| Neutral RuRe | 2022, 1913, 1899, 1730 |

| One-electron Reduced | 2010, 1902, 1875, 1700 |

| Two-electron Reduced | 1988, 1880, 1850, 1670 |

Note: These values are for a related RuRe complex and illustrate typical shifts observed upon reduction.

Ultrafast Electronic Absorption and Emission Spectroscopy

Ultrafast electronic absorption and emission spectroscopy, such as femtosecond transient absorption (fs-TA) and time-resolved emission spectroscopy, are crucial for studying the excited state dynamics, energy transfer, and charge separation processes that occur on picosecond and femtosecond timescales nih.govnih.govnccr-must.choxinst.com.

Tracking Excited State Evolution and Relaxation

These techniques allow researchers to track the rapid evolution and relaxation of excited states following photoexcitation acs.orgdcu.ieglpbio.comresearchgate.net. By monitoring changes in the absorption or emission spectra over time, different excited states can be identified, and their interconversion and decay kinetics can be determined.

For Ru-Re bimetallic complexes, absorption bands in the UV-Vis region are typically observed, with assignments to ligand-centered (LC) π-π* transitions and metal-to-ligand charge transfer (MLCT) transitions nih.gov. The MLCT transitions, often in the visible region, are particularly important as they represent the initial step in photoinduced electron transfer processes nih.gov. Ultrafast transient absorption spectroscopy can reveal the rapid processes that occur after excitation, such as intersystem crossing from singlet to triplet MLCT states and subsequent vibrational cooling acs.orgacs.org.

Time-resolved emission spectroscopy provides complementary information about the emissive excited states and their lifetimes nih.govnccr-must.ch. For a related RuRe complex, emission maxima have been observed, and complexation with the second metal center can result in a red shift in emission compared to the mononuclear Ru precursor, indicating electronic coupling nih.gov.

Characterization of Charge-Separated States

Ultrafast electronic spectroscopy is vital for the characterization of charge-separated states, which are key intermediates in photocatalytic cycles acs.orgdcu.ienih.govresearchgate.net. By observing the spectral signatures of oxidized and reduced species, the formation and decay of these charge-separated states can be monitored.

In Ru-Re supramolecular complexes, photoexcitation of the Ru unit can lead to electron transfer to the Re unit or bridging ligands, forming charge-separated states such as [Ru⁺-Bridge-Re⁻] or [Ru-Bridge⁻-Re] acs.orgnih.gov. Transient absorption spectroscopy can detect the distinct spectral features of these charge-separated species, allowing for the determination of their lifetimes and the rates of charge recombination acs.orgnih.gov. Studies on RuRe(FPh) and related complexes have utilized these methods to investigate the efficiency and kinetics of intramolecular electron transfer, demonstrating that charge separation is a crucial step in their photocatalytic activity rsc.orgacs.orgresearchgate.net.

Electrochemical Methods for Redox Characterization and Potential Mapping

Electrochemical methods, such as cyclic voltammetry (CV) and spectroelectrochemistry, are essential for determining the redox potentials of a compound and understanding its electron transfer behavior psu.edunih.govawi.denih.gov. These techniques provide information about the ease of oxidation and reduction and the stability of different redox states.

Cyclic voltammetry of Ru-Re complexes typically shows redox events corresponding to the oxidation and reduction of the metal centers (Ru and Re) and the ligands researchgate.netresearchgate.netresearchgate.netresearchgate.net. For Ru-Re(FPh), electrochemical studies help to map the energy levels of the frontier orbitals and determine the driving forces for electron transfer processes acs.orgpsu.edu.

Spectroelectrochemistry combines electrochemical control with spectroscopic detection (e.g., IR or UV-Vis) to monitor spectral changes as the potential is varied nih.govfrontiersin.orgresearchgate.netresearchgate.net. This allows for the assignment of specific redox events to changes occurring at the metal centers or ligands and provides detailed information about the electronic structure of the different redox states nih.govfrontiersin.orgresearchgate.net. Infrared spectroelectrochemistry, in particular, can track the shifts in carbonyl stretching frequencies as the complex is electrochemically reduced or oxidized, providing insights into the localization of added or removed electrons nih.govfrontiersin.orgresearchgate.net.

Table 2: Selected Electrochemical Data for RuRe(FPh) or Related Complexes

| Redox Couple | Potential (vs. FcH/FcH⁺) | Location of Change |

| Ru²⁺/Ru³⁺ | Positive potential range | Ruthenium center |

| Re¹⁺/Re⁰ | Negative potential range | Rhenium center |

| Ligand Reductions | More negative potentials | Peripheral/Bridging Ligands |

Note: Specific potential values can vary depending on the complex structure, ligands, and solvent. Data is based on observations of Ru-Re bimetallic complexes. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Cyclic Voltammetry and Chronoamperometry

Cyclic voltammetry (CV) and chronoamperometry are electrochemical techniques employed to probe the redox processes and electron transfer characteristics of chemical compounds. In the study of Ru-Re bimetallic complexes, including Ru-Re(FPh), these methods are utilized to understand their electrochemical behavior. Cyclic voltammetry has been used to measure the redox potentials of these complexes in solution. acs.org Chronoamperometry measurements, alongside cyclic voltammetry, have been reported to reveal enhanced photocurrent responses in related catalytic systems, indicating the ability of such complexes to drive reduction reactions. researchgate.net Electrochemical methods, such as a flow electrolysis method, have also been applied to monitor the accumulation of oxidized species of the Ru and Re units in solutions containing Ru-Re(FPh) under irradiation. psu.edu These electrochemical investigations provide insights into the electron transfer steps crucial for the catalytic activity of Ru-Re(FPh).

Redox Potentials of Ru and Re Units and Ligand-Based Reductions

Electrochemical studies, particularly using cyclic voltammetry and differential pulse voltammetry, have determined the redox potentials associated with the Ru and Re centers within the Ru-Re(FPh) complex. acs.org For Ru-Re(FPh), a redox potential is observed at +0.82 V versus Ag/AgNO3, which is attributed to the Ru unit. psu.edu Additional redox potentials for Ru-Re(FPh) are reported at 1.74 V, 1.93 V, and 2.16 V versus Ag/AgNO3. psu.edu These potentials are indicative of the various oxidation and reduction processes occurring within the complex. The mechanism of action for these bimetallic complexes often involves reductive quenching of the excited Ru photosensitizer unit, followed by intramolecular electron transfer from the reduced Ru unit to the Re unit. acs.org The redox potentials of the Ru and Re units are key parameters influencing the efficiency of this electron transfer process. acs.org While the stability of reduced complexes can depend on the ability of ligands to accommodate unpaired electrons, specific ligand-based reduction potentials for Ru-Re(FPh) were not detailed in the available search results. acs.org

Table 1 summarizes the reported redox potentials for Ru-Re(FPh).

| Complex | Potential (V vs. Ag/AgNO3) | Assignment |

| Ru-Re(FPh) | +0.82 | Ru unit |

| Ru-Re(FPh) | 1.74 | - |

| Ru-Re(FPh) | 1.93 | - |

| Ru-Re(FPh) | 2.16 | - |

| Re(FPh) | +1.15 | - |

| Re(FPh) | 1.67 | - |

| Re(FPh) | 2.22 | - |

Note: Assignments for potentials other than +0.82 V for Ru-Re(FPh) and for Re(FPh) were not explicitly provided in the source snippet. psu.edu

Resonant Inelastic X-ray Scattering (RIXS) for Electronic Structure Elucidation

Based on the available search results, information regarding the application of Resonant Inelastic X-ray Scattering (RIXS) for the elucidation of the electronic structure of the Ru-Re(FPh) complex was not found.

Photophysical Processes and Electron Transfer Dynamics in Ru Re Fph

Light Absorption and Excited State Generation in the Ru Photosensitizer Unit

The initial step in the photochemistry of Ru-Re(FPh) involves the absorption of visible light by the ruthenium (Ru) photosensitizer unit. This absorption populates excited states within the Ru complex, which are crucial for initiating the subsequent electron transfer events.

Metal-to-Ligand Charge Transfer (MLCT) States

Upon absorption of visible light, the Ru photosensitizer unit in Ru-Re(FPh) is excited to its singlet metal-to-ligand charge transfer (¹MLCT) states. In MLCT transitions, an electron is transferred from the metal center (Ru) to the π* orbitals of the coordinated ligands, typically diimine ligands like bipyridine which are part of the Ru unit in these supramolecular complexes. The ¹MLCT state is a short-lived excited state.

Intersystem Crossing Dynamics

Following the initial excitation to the ¹MLCT state, a rapid and efficient intersystem crossing (ISC) process occurs. This ISC transitions the complex from the singlet excited state to a longer-lived triplet metal-to-ligand charge transfer (³MLCT) state. This ³MLCT excited state of the Ru unit ([³Ru*-Re(I)]³⁺) is the key species from which subsequent electron transfer reactions originate in Ru-Re(FPh). The intersystem crossing from the ¹MLCT to the ³MLCT state in related Ru(II) complexes has been reported to occur within several tens to hundreds of femtoseconds.

Reductive Quenching Mechanisms of the Excited Ru Unit

The ³MLCT excited state of the Ru unit in Ru-Re(FPh) can undergo reductive quenching, a process where it accepts an electron from a sacrificial electron donor present in the solution. This quenching is a critical step in the photocatalytic cycle, leading to the formation of a reduced species.

Interaction with Sacrificial Electron Donors (e.g., BNAH, BIH)

Sacrificial electron donors such as 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH) and 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) are commonly used to quench the excited Ru unit in Ru-Re(FPh) systems. BNAH is an effective reductant due to its strong reducing power. The interaction with these donors results in the reductive quenching of the ³MLCT excited state of the Ru unit, producing a one-electron-reduced species (OERS) of the Ru unit ([{Ru}•⁻–Re(I)]²⁺). In the case of BNAH, it has been noted that two sequential reductive quenching processes of the excited Ru photosensitizer unit by BNAH can provide the two electrons necessary for CO formation in CO2 reduction.

Kinetic Studies of Quenching Rate Constants

Kinetic studies, often employing time-resolved spectroscopic techniques like time-resolved infrared (TRIR) spectroscopy, have been conducted to determine the rate constants of the reductive quenching process. The rate constant for the reductive quenching of the ³MLCT excited state of the Ru unit by BNAH in Ru-Re(FPh) and related complexes has been determined from Stern-Volmer plots. For a concentration of 0.2 M BNAH, the quenching rate constant (kq[BNAH]) was reported to be in the range of (3.5–3.8) × 10⁶ s⁻¹. This rate is significantly faster than the intramolecular oxidative quenching from the excited Ru unit to the Re unit.

Here is a summary of kinetic data for reductive quenching:

| Electron Donor | Concentration | Quenching Rate Constant (kq[Donor]) | Reference |

| BNAH | 0.2 M | (3.5–3.8) × 10⁶ s⁻¹ | |

| BIH | 0.3 M | 3.6 × 10⁸ s⁻¹ |

The quenching rates in the presence of 0.3 M BIH are notably higher than the total rate of radiative and nonradiative decays of the excited state.

Intramolecular Electron Transfer from Ru to Re Units in Ru-Re(FPh)

Selective excitation of the Ru unit with a 532 nm laser pulse can induce intramolecular electron transfer from the ³MLCT excited state of the Ru unit to the Re unit. This process has been observed to occur with relatively slow rate constants, reported as (1.0–1.1) × 10⁴ s⁻¹ as a major component and (3.5–4.3) × 10⁶ s⁻¹ as a minor component in acetonitrile (B52724).

However, intramolecular electron transfer from the OERS of the Ru unit to the Re unit is significantly faster than from the excited state of the Ru unit. Nanosecond TRIR data indicate that this transfer from the OERS of the Ru unit to the Re unit has a rate constant greater than 2 × 10⁷ s⁻¹. To determine a more exact value for this faster process, picosecond TRIR spectroscopy was employed with a stronger reductant, BIH. In the case of Ru-Re(FPh), which is expected to have the fastest intramolecular electron transfer among related complexes, the rate constant for electron transfer from the OERS of the Ru unit to the Re unit (kET) was measured as (1.4 ± 0.1) × 10⁹ s⁻¹ in the presence of 0.3 M BIH.

This rapid intramolecular electron transfer from the reduced Ru unit to the Re unit is not the rate-determining step in the photocatalytic reduction of CO2 by these supramolecular complexes, which contributes to their high efficiency. The produced charge-separated state, where the Re unit is reduced, exhibits a relatively long lifetime with charge recombination rate constants of only (6.5–8.4) × 10⁴ s⁻¹. This suggests that despite a large driving force for charge recombination, the process is likely in the Marcus inverted region.

Here is a summary of intramolecular electron transfer rate constants:

| Process | Rate Constant (s⁻¹) | Conditions | Reference |

| From ³MLCT excited Ru to Re (major component) | (1.0–1.1) × 10⁴ | Acetonitrile | |

| From ³MLCT excited Ru to Re (minor component) | (3.5–4.3) × 10⁶ | Acetonitrile | |

| From OERS of Ru to Re | > 2 × 10⁷ | Nanosecond TRIR data | |

| From OERS of Ru to Re (with 0.3 M BIH) | (1.4 ± 0.1) × 10⁹ | Picosecond TRIR data, DMF-TEOA (5:1 v/v) | |

| Charge Recombination | (6.5–8.4) × 10⁴ |

Rate Constants and Driving Forces of Electron Transfer

Time-resolved spectroscopic studies have been instrumental in determining the rate constants of electron transfer processes in Ru-Re(FPh). Selective excitation of the Ru unit with a 532 nm laser pulse induces intramolecular electron transfer from the ³MLCT excited state of the Ru unit to the Re unit. osti.govnih.govacs.org This process occurs with rate constants of (1.0–1.1) × 10⁴ s⁻¹ as a major component and (3.5–4.3) × 10⁶ s⁻¹ as a minor component in acetonitrile. osti.govnih.govacs.org

Electron transfer from the one-electron-reduced species (OERS) of the Ru unit to the Re unit is significantly faster. osti.govnih.govacs.orgacs.org In the presence of a strong reductant like 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH), the rate constant for this intramolecular electron transfer in Ru-Re(FPh) was measured as (1.4 ± 0.1) × 10⁹ s⁻¹. osti.govnih.govacs.orgrsc.org This rapid electron transfer from the OERS of the Ru unit to the Re unit is considered much faster than from the excited state of the Ru unit and also faster than the reductive quenching process of the excited Ru unit. osti.govnih.govacs.org

The driving force (ΔG°) for electron transfer is a critical factor influencing the rate constant, as described by Marcus theory. For the charge-separated state produced after electron transfer from the excited Ru unit to the Re unit, the charge recombination process has a large driving force of approximately 2.6 eV. osti.govnih.govacs.orgrsc.org Despite this large driving force, the charge recombination rate constants are relatively slow, suggesting the process is in the Marcus inverted region. osti.govnih.govacs.orgrsc.org

Table 1: Electron Transfer and Charge Recombination Rate Constants in Ru-Re(FPh) (in acetonitrile)

| Process | Rate Constant (s⁻¹) | Notes | Source |

| ET from ³MLCT excited Ru to Re | (1.0–1.1) × 10⁴ (major) | osti.govnih.govacs.org | |

| (3.5–4.3) × 10⁶ (minor) | osti.govnih.govacs.org | ||

| ET from OERS of Ru to Re | (1.4 ± 0.1) × 10⁹ | In presence of BIH | osti.govnih.govacs.orgrsc.org |

| Charge Recombination (from charge-separated state) | (6.5–8.4) × 10⁴ | Driving force ~ 2.6 eV (Marcus inverted region) | osti.govnih.govacs.orgrsc.org |

Influence of Bridging Ligand Structure on Electron Transfer Rates

The structure of the bridging ligand connecting the ruthenium and rhenium units in supramolecular complexes like Ru-Re(FPh) plays a significant role in determining the efficiency and rate of intramolecular electron transfer. acs.orgechemi.comdavuniversity.org The bridging ligand provides the pathway for through-bond electronic coupling between the donor and acceptor centers. acs.org

Studies on a series of Ru(II)–Re(I) supramolecular photocatalysts with different bridging ligands have shown that the rate of intramolecular electron transfer from the OERS of the Ru unit to the Re unit depends strongly on the bridging ligand. acs.org For instance, complexes with shorter or more electronically coupled bridging ligands generally exhibit faster electron transfer rates. acs.orgresearchgate.net The introduction of specific atoms, such as oxygen, into the bridging ligand can also influence the electronic interaction between the metal centers and affect the driving force and rate of electron transfer. nih.gov

The specific bridging ligand in Ru-Re(FPh), containing tri(p-fluorophenyl)phosphine ligands, is noted for facilitating particularly fast intramolecular electron transfer compared to other related binuclear complexes. osti.govnih.govacs.orgpsu.edu This highlights the critical role of the bridging ligand's composition and structure in optimizing the electron transfer dynamics within these supramolecular systems.

Charge Recombination Processes and Pathways in Ru-Re(FPh)

Charge recombination is a crucial deactivation pathway that competes with desired photoreactions in photocatalytic systems. In Ru-Re(FPh), following the intramolecular electron transfer and formation of a charge-separated state (where the Re unit is reduced and the Ru unit is oxidized), charge recombination occurs to return the complex to its ground state. osti.govnih.govacs.orgrsc.orgresearchgate.net

The charge-separated state produced after excitation and electron transfer has been observed to have a relatively long lifetime. osti.govnih.govacs.orgrsc.org The charge recombination rate constants for this state in acetonitrile are reported to be in the range of (6.5–8.4) × 10⁴ s⁻¹. osti.govnih.govacs.orgrsc.org As mentioned earlier, despite a large driving force for charge recombination (approximately 2.6 eV), the relatively slow rate constant suggests that this process falls within the Marcus inverted region. osti.govnih.govacs.orgrsc.org This characteristic is beneficial for photocatalytic applications as it allows sufficient time for the reduced rhenium unit to participate in catalytic reactions, such as CO2 reduction, before charge recombination occurs. osti.govacs.orgrsc.org

Mechanistic Investigations of Catalytic Co2 Reduction by Ru Re Fph

Proposed Catalytic Cycles for CO2 Reduction to CO

Formation of One-Electron Reduced Species (OERS) on Ru and Re

Upon photoexcitation, the ruthenium center absorbs light, transitioning to a metal-to-ligand charge transfer (MLCT) excited state. This excited state is then reductively quenched by a sacrificial electron donor, leading to the formation of a one-electron reduced species (OERS). It has been clarified that the two electrons required for the formation of CO are supplied through two successive reductive quenching events of the excited Ru photosensitizer unit by the reductant. This initial reduction can be localized on either the Ru or the Re moiety of the supramolecular complex. The precise localization of the electron is crucial for the subsequent steps of the catalytic cycle and can be influenced by the electronic properties of the ligands attached to both metal centers.

Subsequent Electron Transfer and CO2 Activation

Following the initial reduction, an intramolecular electron transfer from the Ru-based photosensitizer unit to the Re-based catalytic unit can occur. The now electron-rich rhenium center is primed for the activation of a CO2 molecule. The binding of CO2 to the reduced Re center is a critical step, leading to the formation of a Re-CO2 adduct. This activation step lowers the energy barrier for the subsequent chemical transformations. Further reduction of this intermediate species facilitates the cleavage of a C-O bond, ultimately leading to the release of a CO molecule and the regeneration of the catalyst for the next cycle.

Intermediates and Their Spectroscopic Signatures in Catalytic Turnover

The elucidation of the catalytic cycle of Ru-Re(FPh) relies heavily on the detection and characterization of transient intermediates. Techniques such as time-resolved infrared (TR-IR) spectroscopy and UV-visible absorption spectroscopy are instrumental in identifying these short-lived species. For related Ru(II)-Re(I) supramolecular photocatalysts, TR-IR measurements have successfully verified the formation of key intermediates like a carboxylic acid unit, fac-[ReI(diimine)(CO)3(COOH)], in the photocatalytic reaction solution. While specific spectroscopic data for the intermediates of Ru-Re(FPh) are not extensively detailed in the available literature, the study of analogous systems provides a framework for understanding the likely intermediates and their characteristic spectroscopic features. The carbonyl ligands on the rhenium center are particularly useful spectroscopic handles, as their vibrational frequencies are sensitive to the oxidation state of the metal and the coordination of substrates like CO2.

Turnover Numbers (TON) and Turnover Frequencies (TOF) of Ru-Re(FPh)

The efficiency of a photocatalyst is quantified by its turnover number (TON), representing the number of moles of product formed per mole of catalyst, and its turnover frequency (TOF), which is the TON per unit of time. Ru-Re(FPh), with its two P(p-FPh)3 ligands, has demonstrated impressive photocatalytic performance in the reduction of CO2 to CO. nih.gov

Detailed research findings have reported a TON for CO production of 207 and a TOF of 281 h⁻¹. nih.gov These values highlight Ru-Re(FPh) as one of the more rapidly operating photocatalysts for CO2 to CO conversion. nih.gov The high TOF indicates a rapid catalytic cycle, allowing for a large number of turnovers in a short period.

Below is an interactive data table summarizing the reported catalytic performance of Ru-Re(FPh).

| Parameter | Value | Reference |

| Turnover Number (TON) for CO | 207 | nih.gov |

| Turnover Frequency (TOF) for CO | 281 h⁻¹ | nih.gov |

| Quantum Yield (Φ) for CO | 0.15 | nih.gov |

Factors Affecting Catalytic Efficiency and Durability

The catalytic efficiency and durability of Ru-Re(FPh) are influenced by several key factors, with the nature of the ligands on the rhenium center playing a particularly significant role.

Product Selectivity and Side Reactions (e.g., H2 formation)

For the practical application of CO2 reduction catalysts, high product selectivity is paramount. Ru-Re(FPh) has been noted for its ability to selectively reduce CO2 to CO. However, in photocatalytic systems, particularly those operating in the presence of a proton source, the formation of hydrogen (H2) through the reduction of protons is a common side reaction.

The competition between CO2 reduction and H2 evolution is a critical aspect of catalyst design and optimization. The relative rates of these two processes can be influenced by factors such as the catalyst's structure, the reaction conditions (e.g., solvent, pH), and the nature of the sacrificial donor. While detailed studies on the product distribution and the extent of H2 formation for Ru-Re(FPh) are not extensively available, research on similar Ru-Re systems indicates that the selectivity can be tuned. For instance, in some Ru(II) multinuclear complexes, the primary product can be formic acid rather than CO, and H2 can also be generated. The reaction of the one-electron reduced species with CO2 versus a proton source is a key branch point that determines the product selectivity. Careful control over the reaction conditions and the electronic properties of the catalyst are essential to favor the desired CO2 reduction pathway and minimize competing side reactions like H2 evolution.

Computational and Theoretical Studies of Ru Re Fph

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

DFT calculations are a powerful tool for understanding the electronic structure and bonding within complex molecules like Ru-Re(FPh). These calculations can reveal details about molecular orbitals, charge distribution, and the nature of metal-ligand and metal-metal interactions. DFT has been widely used to characterize the electronic structure of various Ru complexes nsf.gov, nih.gov, uni-kiel.de, core.ac.uk, mdpi.com, researchgate.net, scirp.org, scirp.org, researchgate.net, researchgate.net, nih.gov, mdpi.com.

Modeling Excited States and Electron Transfer Pathways

Understanding the excited states and electron transfer pathways is critical for complexes involved in photophysical processes and photocatalysis. Computational methods, including TD-DFT and Marcus theory, are essential for modeling these phenomena in Ru-Re(FPh) systems nih.gov, nih.gov, nih.gov, scirp.org. Ru-Re bimetallic complexes are known to exhibit excited states, often with MLCT character, which can participate in electron transfer reactions rsc.org, acs.org, osti.gov, nih.gov, acs.org, researchgate.net, acs.org, researchgate.net, acs.org, rsc.org, researchgate.net, arxiv.org, uci.edu, researchgate.net.

Marcus Theory Analysis

Marcus theory provides a framework for understanding the rates of electron transfer reactions, relating the reaction rate to the free energy change and the reorganization energy wikipedia.org, libretexts.org, researchgate.net, princeton.edu. In Ru-Re bimetallic systems, intramolecular electron transfer from the Ru unit to the Re unit, or vice versa, is a key step in photocatalytic cycles rsc.org, acs.org, osti.gov. Marcus theory analysis can be applied to evaluate the thermodynamic driving force and the reorganization energy associated with these electron transfer processes rsc.org, osti.gov. Studies on Ru(II)-Re(I) supramolecular photocatalysts have shown that intramolecular electron transfer can occur, and the rates can be influenced by the bridging ligand connecting the metal centers rsc.org, acs.org, osti.gov. Interestingly, some electron transfer processes in these systems have been found to be in the Marcus inverted region, where the rate decreases as the driving force increases rsc.org, osti.gov.

Time-Dependent DFT (TD-DFT) for Excited State Energies

TD-DFT is a widely used computational method for calculating the energies and characteristics of electronic excited states nih.gov, researchgate.net, researchgate.net, nih.gov, scirp.org, nih.gov, acs.org, acs.org, researchgate.net, arxiv.org, researchgate.net, uci.edu, researchgate.net. For Ru-Re(FPh) complexes, TD-DFT calculations can predict the absorption and emission spectra and provide details about the nature of the excited states, such as whether they are metal-to-ligand charge transfer (MLCT), ligand-centered (LC), or metal-centered (MC) transitions researchgate.net, scirp.org, researchgate.net, acs.org. These calculations help in understanding how light absorption leads to the population of excited states that can then participate in electron transfer reactions. The energy levels of the excited states are influenced by the ligands, including the fluorophenyl groups, which can be investigated through TD-DFT. rsc.org, researchgate.net.

Reaction Pathway and Transition State Analysis for Catalysis

Computational methods are invaluable for elucidating the mechanisms of catalytic reactions involving Ru-Re(FPh) complexes, including the identification of reaction pathways and transition states. While specific detailed reaction pathway and transition state analysis for Ru-Re(FPh) in catalysis were not extensively detailed in the provided search results, general computational approaches for studying catalytic mechanisms and transition states are well-established scm.com, nih.gov. For Ru-Re complexes acting as photocatalysts for CO2 reduction, theoretical studies would typically involve exploring potential energy surfaces to identify intermediates and transition states along the catalytic cycle. This can involve calculating activation barriers for key steps such as substrate binding, electron transfer, bond formation, and product release. DFT calculations are commonly used for geometry optimization of intermediates and transition states, and frequency calculations are performed to confirm their nature. scm.com. Transition state analysis helps in understanding the kinetics of the reaction and identifying the rate-determining step, which is crucial for rational catalyst design.

Elucidation of CO2 Binding and Reduction Steps

While detailed computational studies specifically delineating every CO2 binding and reduction step catalyzed by Ru-Re(FPh) were not extensively available in the searched literature, theoretical investigations on related ruthenium and rhenium complexes, as well as bimetallic Ru-Re systems, provide valuable context for the likely processes involved.

Computational studies utilizing DFT have been instrumental in understanding CO2 reduction mechanisms catalyzed by various transition metal complexes. These studies often explore pathways involving hydride transfer, C-O bond cleavage, and the formation of intermediates such as metal-bound formates or carboxylates. For instance, DFT calculations have been used to predict hydricity values of ruthenium and rhenium complexes, which are relevant to their ability to donate hydride ions for CO2 reduction. Theoretical studies on ruthenium hydride complexes have investigated the mechanism and energetics of CO2 insertion into the Ru-H bond, a key step in some CO2 reduction pathways. These studies often reveal stepwise mechanisms involving hydride transfer followed by structural rearrangements.

Energetics of Key Mechanistic Steps

Understanding the energetics of key steps in the catalytic cycle is vital for rational catalyst design. Computational methods, particularly DFT, are widely used to calculate the energy barriers and thermodynamic changes associated with different reaction intermediates and transition states.

For Ru-Re(FPh), studies focusing on the photochemical mechanism have investigated the energetics of intramolecular electron transfer. Time-resolved infrared (TRIR) spectroscopy, in conjunction with theoretical considerations, has been used to measure the rate constant for intramolecular electron transfer in Ru-Re(FPh) in acetonitrile (B52724). This electron transfer from the one-electron reduced photosensitizer unit (derived from the Ru center) to the catalyst unit (the Re center) is a proposed key step in the photocatalytic cycle, generating the reduced species necessary for CO2 activation and reduction.

While specific free energy profiles for the direct CO2 binding and subsequent reduction steps on the Re center of Ru-Re(FPh) were not detailed in the search results, the investigation into the energetics of the intramolecular electron transfer highlights a critical energy landscape feature governing the initiation of the catalytic cycle in this bimetallic system. Theoretical studies on other Ru and Re complexes involved in CO2 reduction have explored the energy barriers for steps such as CO2 insertion, protonation, and C-O bond cleavage, providing a framework for the types of energetic considerations relevant to Ru-Re(FPh).

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. They are particularly valuable for exploring how the surrounding solvent affects the structure, dynamics, and reactivity of a molecule, as well as investigating the conformational landscape of flexible species.

Furthermore, MD simulations are widely used to study the conformational dynamics of molecules. By simulating the motion of atoms over time, MD can reveal the various accessible conformations of a complex and the transitions between them. This is particularly relevant for complexes with flexible ligands, where conformational changes can impact substrate binding and catalytic activity.

Although the conducted search did not yield specific reports on MD simulations performed for Ru-Re(FPh) to study solvent effects or conformational dynamics, such studies would be highly beneficial for gaining a more complete understanding of its behavior in solution. Given the complex ligand structure of Ru-Re(FPh) and its operation in solution-phase photocatalysis, MD simulations could provide valuable information on:

How solvent molecules interact with the Ru and Re centers and the surrounding ligands.

The influence of the solvent environment on the redox potentials and electron transfer processes.

The flexibility of the ligands and how conformational changes might affect the accessibility of the metal centers to CO2 or the electron donor.

The diffusion of reactants and products to and from the catalyst.

Applying MD simulations to Ru-Re(FPh) could complement the DFT studies by providing a dynamic perspective on the catalyst's behavior in its operational environment, offering a more comprehensive picture of the factors governing its high catalytic activity.

Ligand Engineering and Structure Activity Relationships in Ru Re Fph Analogues

Impact of Fluorophenyl Phosphine (B1218219) Ligand (P(p-FPh)3) Substitutions on Reactivity

Phosphine ligands are versatile in transition metal chemistry due to their tunable electronic and steric properties, which can be systematically altered by varying the substituents on the phosphorus atom. In Ru-Re(FPh) complexes, the tris(4-fluorophenyl)phosphine (B91858) (P(p-FPh)3) ligand is a key component, and modifications to the fluorophenyl group can significantly impact the complex's reactivity.

Electronic Effects of Para-Substituents

The electronic properties of phosphine ligands can be assessed by techniques such as IR and NMR spectroscopy, particularly when carbonyls are co-ligands. The ν(CO) stretching frequencies in metal carbonyl complexes are sensitive to the electron density at the metal center, which is influenced by the σ-donor and π-acceptor abilities of the phosphine ligand. Stronger σ-donating phosphines increase electron density at the metal, leading to enhanced metal-to-ligand π-backbonding to the carbonyls and a lowering of the ν(CO) frequencies. Conversely, electron-withdrawing substituents on the phosphine ligand decrease the electron density on the phosphorus atom and, consequently, on the metal center, resulting in higher ν(CO) frequencies.

In the context of Ru-Re complexes, the electronic nature of the para-substituent on the fluorophenyl group of the phosphine ligand can influence the electron density distribution across the bimetallic system. Electron-withdrawing groups like fluorine tend to decrease the electron density on the phosphorus atom, making the phosphine a weaker σ-donor and potentially affecting the electronic communication between the Ru and Re centers. Studies on related complexes have shown a linear correlation between the electronic properties of para-substituents on triarylphosphines and electrochemical potentials, indicating that these substituents can influence electron transfer processes.

Steric Considerations and Coordination Environment

The steric bulk of phosphine ligands is another critical factor that influences the coordination environment around the metal center and can impact reactivity and catalytic activity. Tolman's cone angle is a widely used parameter to quantify the steric profile of phosphine ligands. Larger cone angles indicate greater steric hindrance.

In Ru-Re(FPh) complexes, the steric demand of the P(p-FPh)3 ligand can affect the accessibility of the metal centers to substrates and influence the stability of catalytic intermediates. Bulky ligands can create open coordination sites, which are important for promoting oxidative addition, a key step in many catalytic cycles. The size of the substituents on the phosphine ligand dictates the number of phosphines that can bind to a metal center. While tris(aryl)phosphines like PPh3 typically allow for three or four to bind, the introduction of fluorine atoms in the para position of the phenyl rings in P(p-FPh)3 might subtly alter its steric profile compared to triphenylphosphine (B44618) (PPh3). Steric effects can play a significant role in determining reaction rates and can influence the geometry of the resulting complexes.

Modification of Bridging Ligands and Their Influence on Performance

Varying Length and Flexibility of Linkers

The length and flexibility of the linker in the bridging ligand influence the distance and relative orientation between the Ru and Re units. This spatial arrangement affects the efficiency of intramolecular electron transfer, which is a key step in the photocatalytic cycle. Studies on supramolecular photocatalysts with varying alkyl chain lengths connecting the photosensitizer and catalyst units have shown that the linker length impacts the intramolecular electron transfer rate. For instance, a bridging ligand with two ethylene (B1197577) chains has been shown to facilitate faster intramolecular electron transfer compared to one with a single ethylene chain, suggesting a through-bond electron transfer mechanism.

The flexibility of the linker can also influence the conformational freedom of the complex, potentially affecting the proximity and electronic coupling between the metal centers. Rigid linkers might lead to more defined spatial relationships, while flexible linkers could allow for greater dynamic motion. These structural differences can impact the efficiency of energy and electron transfer processes within the bimetallic system.

Introducing Different Electronic Bridges

The electronic nature of the bridging ligand plays a critical role in mediating electronic communication between the Ru and Re centers. Different electronic bridges can facilitate electron transfer through various mechanisms, such as through-bond or through-space pathways. Ligands with extended π-systems or conjugated linkers can promote stronger electronic coupling between the metal centers compared to saturated or aliphatic linkers.

Introducing different electronic bridges can influence the energy levels of the molecular orbitals involved in electron transfer, thereby affecting the thermodynamic driving force and kinetics of the process. For example, coupling electropositive metals through a pyrazine (B50134) bridge has been shown to stabilize the π* orbital of the bridge, leading to perturbed electrochemical and spectroscopic properties and influencing intramolecular electron transfer. The electronic properties of the bridge can also affect the stability of mixed-valence intermediates formed during catalytic turnover.

Photosensitizer Unit (Ru) Modifications and Their Synergistic Effects

Varying the ligands on the ruthenium center, such as substituting bipyridine (bpy) ligands with other diimine ligands or introducing ligands with extended π-systems, can tune the wavelength range of visible light absorption and the reducing/oxidizing power of the excited state. For instance, Ru(II) complexes with modified ligands have been reported to exhibit wider visible-light absorption ranges and stronger reducing power in their one-electron reduced state compared to the benchmark [Ru(bpy)3]2+ complex.

The synergistic effect arises from the interplay between the photosensitizer and the catalytic unit. An efficient photosensitizer that can effectively absorb light and transfer electrons to the rhenium center is essential for driving the catalytic reaction. Modifications to the ruthenium unit that enhance light harvesting or improve the efficiency of electron transfer to the bridge and subsequently to the rhenium can lead to increased catalytic activity and selectivity. The electronic and structural modifications on the Ru photosensitizer, in combination with the properties of the bridging ligand and the rhenium catalytic site, collectively determine the efficiency of the bimetallic complex as a photocatalyst.

| Ligand Component | Modification Type | Potential Impact on Reactivity/Performance | Relevant Section |

| Fluorophenyl Phosphine (P(p-FPh)3) | Para-substituent electronic effects | Electron density on P and metal center, electronic communication, electron transfer processes. | 7.1.1 |

| Steric bulk | Coordination environment, accessibility of metal centers, stability of intermediates, reaction rates. | 7.1.2 | |

| Bridging Ligand | Length and flexibility of linkers | Distance and orientation between metal centers, intramolecular electron transfer rate and mechanism. | 7.2.1 |

| Electronic nature of the bridge | Electronic communication, electron transfer pathway (through-bond/space), energy levels, stability of intermediates. | 7.2.2 | |

| Photosensitizer Unit (Ru) | Ligand modifications (e.g., diimine) | Light absorption, excited-state lifetime, redox potentials, electron transfer efficiency to catalyst. | 7.3 |

Catalyst Unit (Re) Modifications and Their Synergistic Effects

Research into Ru(II)-Re(I) supramolecular complexes has demonstrated that the Re(I) complex typically functions as the molecular catalyst unit, while the Ru(II) complex acts as the molecular redox photosensitizer acs.org. The effectiveness of these bimetallic systems hinges on efficient communication and electron transfer between the two metal centers, which can be significantly influenced by modifications to the Re unit and the bridging ligand connecting the Ru and Re moieties acs.orgresearchgate.net.

One area of focus has been the modification of ligands on the Re(I) center. Rhenium tricarbonyl compounds based on the fac-[Re(diimine)(CO)3X] core (where diimine is typically 2,2'-bipyridine (B1663995) or a derivative, and X is a halide) are well-established photocatalysts for CO2 reduction mdpi.comresearchgate.net. In Ru-Re dyads, the Re unit often incorporates a diimine ligand and carbonyls nih.govacs.orgrsc.org. Introducing electron-donating groups on the diimine ligand of the Re(I) metal center in trinuclear Re(I) rings, connected by polyphenyl-bisphosphine bridging ligands, has been shown to result in highly efficient redox photosensitizers for photocatalytic CO2 reduction nih.gov. These modifications contribute to enhanced oxidation power in the excited state and strong reduction power in the reduced form nih.gov.

The synergistic effect in Ru-Re systems is often observed in their photocatalytic activity, particularly for CO2 reduction. The Ru photosensitizer typically absorbs visible light more effectively than the Re catalyst alone, extending the light absorption range of the supramolecular complex rsc.org. Following light absorption by the Ru unit and subsequent electron transfer from a sacrificial donor, an intramolecular electron transfer occurs from the reduced Ru unit to the Re catalyst unit acs.org. The efficiency of this electron transfer is critical for the catalytic cycle. Studies using time-resolved IR spectroscopy have been employed to determine the rate constants of this intramolecular electron transfer process acs.org.

Modifications to the bridging ligand connecting the Ru and Re units can influence the electronic communication between the metal centers, thereby affecting the reduction potentials of the Re moiety and the rate of intramolecular electron transfer acs.orgresearchgate.net. While this relates to the linker, the impact is directly on the behavior and activity of the Re catalyst unit within the bimetallic construct. For instance, a triazole bridging ligand in a Ru-Re dyad promoted weak electronic communication, leading to an anodic shift of the Re moiety's reduction potentials researchgate.net. Optimization of the Re(I) catalyst unit itself, alongside the bridging ligand, has been identified as a strategy to increase photocatalytic activity researchgate.net.

In addition to photocatalysis, Ru-Re bimetallic complexes have been explored for their potential anticancer activity nih.gov. Research on heterometallic Ru(II)-Re(I) complexes has indicated that the mononuclear rhenium complex can contribute significantly to the antitumor activity of the bimetallic complex nih.gov. For example, in one study comparing RuRe-1 and RuRe-2 with their mononuclear counterparts, the mononuclear rhenium complex Re-1 showed notable anticancer activity, which contributed significantly to the observed efficacy of the Ru(II)-Re(I) complexes nih.gov. This highlights a synergistic effect where the combination of the Ru and Re units in a single complex yields enhanced biological activity compared to the individual components nih.gov.

Research findings often include data on photocatalytic turnover numbers (TONs) and turnover frequencies (TOFs), as well as electrochemical properties (e.g., reduction potentials) and spectroscopic data (e.g., absorption and emission spectra, time-resolved measurements) that provide insights into the synergistic effects. For anticancer applications, IC50 values are used to quantify the cytotoxic potency of the complexes nih.gov.

Here is a representative data table illustrating the relative in vitro antiproliferative efficacies of some heteronuclear Ru(II)-Re(I) complexes compared to mononuclear complexes and cisplatin (B142131) on HeLa cells, based on research findings:

| Compound | IC50 (μM) on HeLa cells nih.gov |

| RuRe-1 | 3.1 |

| RuRe-2 | 2.5 |

| Re-1 | 5.6 - 8.0 |

| Ru-1 | Negligible |

| Ru-2 | Negligible |

| Cisplatin | >8.0 |

Note: IC50 values for Re-1 are presented as a range as reported in the source. nih.gov

This table demonstrates that the bimetallic RuRe complexes exhibit lower IC50 values (higher potency) compared to the mononuclear Ru complexes and cisplatin, and are more potent than the mononuclear Re complex in this specific study, indicating a synergistic enhancement of anticancer activity in the bimetallic construct nih.gov.

Further detailed research findings often involve spectroscopic evidence of electron transfer processes between the Ru and Re centers, demonstrating how the presence and nature of the Re unit influences the excited-state dynamics and charge separation crucial for photocatalysis acs.orgacs.org. For example, transient absorption spectroscopy can confirm the generation of reduced species on the Re site following electron transfer from the Ru unit nih.gov. The efficiency of energy transfer from an excited Re unit to a connected Ru unit has also been observed, leading to synergistic photofunctions acs.org.

The design and modification of the Re catalyst unit, therefore, are critical aspects of ligand engineering in Ru-Re(FPh) analogues and related bimetallic complexes, enabling the fine-tuning of their properties and the exploitation of synergistic effects for enhanced performance in various applications.

Future Directions and Advanced Research Frontiers for Ru Re Fph

Integration into Heterogeneous Systems and Materials

Integrating homogeneous molecular catalysts like Ru-Re(FPh) into heterogeneous systems offers advantages such as ease of separation and recycling, potentially overcoming limitations associated with homogeneous catalysis. nih.gov This integration involves immobilizing the complex onto solid supports or incorporating it into composite materials.

Immobilization Strategies and Surface Chemistry

Immobilization of Ru-Re(FPh) onto solid materials, such as semiconductors or metal oxides, is a crucial step towards developing heterogeneous photocatalytic systems. rsc.orgresearchgate.net Strategies involve anchoring the complex to the surface through specific functional groups. For instance, methods utilizing methyl phosphonic acid anchoring groups or electrochemical polymerization of ligand vinyl groups have been explored for depositing Ru(II)-Re(I) supramolecular photocatalysts on NiO electrodes. researchgate.net Surface chemistry plays a vital role in these strategies, influencing the interaction between the catalyst and the support material, which in turn affects catalytic activity and stability. ebsco.comhelsinki.fi Efficient intramolecular electron transfer, even when immobilized on solid surfaces, is expected to contribute to the high photocatalytic activity of supramolecular photocatalysts. acs.org

Photoelectrochemical Systems

The integration of Ru-Re(FPh) into photoelectrochemical (PEC) systems is a promising avenue for driving CO2 reduction coupled with water oxidation, mimicking natural photosynthesis. nsf.govresearchgate.net In such systems, the Ru-Re complex can be immobilized on a photocathode, often a p-type semiconductor like NiO, while a photoanode facilitates water oxidation. researchgate.netresearchgate.netacs.org Visible light irradiation of the immobilized Ru-Re complex can catalyze selective CO2 reduction using electrons supplied from the semiconductor, with high efficiency and selectivity. researchgate.net Hybrid photoelectrochemical cells combining a NiO-RuRe photocathode and a CoOx/TaON photoanode have demonstrated visible-light-driven CO2 reduction using water as the electron donor. researchgate.net

Exploration of Alternative Substrate Transformations Beyond CO2 Reduction

While Ru-Re(FPh) is primarily recognized for CO2 reduction, exploring its catalytic capabilities for other substrate transformations is a significant future direction. The core structure, comprising a photosensitizer and a catalytic center, suggests potential for catalyzing various photoredox reactions. Although the primary focus has been on CO2 to CO conversion, the Ru-Re framework might be adaptable for other reductive or oxidative processes. researchgate.netchemimpex.com Research into alternative substrates could uncover new applications in organic synthesis or the production of fine chemicals.

Development of Next-Generation Ru-Re(FPh) Analogues with Enhanced Performance

Developing next-generation analogues of Ru-Re(FPh) is crucial for improving catalytic performance, including activity, selectivity, and durability. This involves modifying the photosensitizer unit, the catalyst unit, or the bridging ligand. mdpi.comresearchgate.net Variations in the phosphorus ligands on the rhenium site have been shown to affect photocatalytic abilities. researchgate.netmdpi.com Exploring different bridging ligands can influence the efficiency of intramolecular electron transfer, a key factor in the catalyst's performance. acs.orgsemanticscholar.org The design of new analogues could aim for enhanced light absorption, faster electron transfer rates, improved stability under catalytic conditions, or tailored selectivity for specific products.

Advanced Spectroscopic Techniques for Real-Time Catalytic Interrogation

Advanced spectroscopic techniques are indispensable tools for understanding the mechanism of Ru-Re(FPh) catalysis in real-time. Techniques such as time-resolved infrared (TRIR) spectroscopy have been successfully applied to study the excited states, reductive quenching, and intramolecular electron transfer processes in Ru-Re supramolecular photocatalysts. rsc.orgnih.govresearchgate.nethrsmc.nlfrontiersin.org TRIR spectroscopy, in particular, can provide valuable information about transient species and changes in electronic density at the metal centers during the catalytic cycle. rsc.org Further application of advanced spectroscopic methods, including but not limited to TRIR, UV-Vis spectroelectrochemistry, and potentially other time-resolved techniques, will be vital for identifying intermediates, determining reaction pathways, and understanding deactivation mechanisms, paving the way for rational catalyst design improvements. frontiersin.org

Integration of Machine Learning and AI in Ru-Re(FPh) Catalyst Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.